molecular formula C12H16O4 B14546130 Acetic acid--5-methyl-2-(2-methyloxiran-2-yl)phenol (1/1) CAS No. 61955-74-6

Acetic acid--5-methyl-2-(2-methyloxiran-2-yl)phenol (1/1)

Cat. No.: B14546130
CAS No.: 61955-74-6
M. Wt: 224.25 g/mol
InChI Key: JIERZBUCDBEMRK-UHFFFAOYSA-N
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Description

Acetic acid–5-methyl-2-(2-methyloxiran-2-yl)phenol (1/1) is a chemical compound that combines acetic acid with a phenolic structure containing a methyl group and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–5-methyl-2-(2-methyloxiran-2-yl)phenol typically involves the reaction of 5-methyl-2-(2-methyloxiran-2-yl)phenol with acetic acid under controlled conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and solvent, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be scaled up to accommodate higher volumes, and additional steps may be included to ensure the purity and stability of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–5-methyl-2-(2-methyloxiran-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The phenolic hydrogen can be substituted with other functional groups, such as alkyl or acyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives. Substitution reactions can result in various alkylated or acylated phenolic compounds.

Scientific Research Applications

Acetic acid–5-methyl-2-(2-methyloxiran-2-yl)phenol has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid–5-methyl-2-(2-methyloxiran-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The oxirane ring may also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid–5-methyl-2-(2-methyloxiran-2-yl)phenol include other phenolic compounds with oxirane rings, such as:

  • 2-(2-Methyloxiran-2-yl)phenol
  • 5-Methyl-2-(2-methyloxiran-2-yl)phenol
  • Acetic acid–2-(2-methyloxiran-2-yl)phenol

Uniqueness

The uniqueness of acetic acid–5-methyl-2-(2-methyloxiran-2-yl)phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61955-74-6

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

acetic acid;5-methyl-2-(2-methyloxiran-2-yl)phenol

InChI

InChI=1S/C10H12O2.C2H4O2/c1-7-3-4-8(9(11)5-7)10(2)6-12-10;1-2(3)4/h3-5,11H,6H2,1-2H3;1H3,(H,3,4)

InChI Key

JIERZBUCDBEMRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(CO2)C)O.CC(=O)O

Origin of Product

United States

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